2'-Ethyl Simvastatin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Ethyl Simvastatin is a derivative of Simvastatin, a well-known lipid-lowering medication. Simvastatin belongs to the statin class of drugs, which are used to reduce cholesterol levels and prevent cardiovascular diseases. 2’-Ethyl Simvastatin is specifically designed to inhibit the enzyme hydroxymethylglutaryl-coenzyme A reductase, which plays a crucial role in the biosynthesis of cholesterol .
Mechanism of Action
Target of Action
The primary target of 2’-Ethyl Simvastatin, like other statins, is the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver . By inhibiting this enzyme, statins can effectively lower the risk of cardiovascular disease and manage abnormal lipid levels .
Mode of Action
2’-Ethyl Simvastatin, once hydrolyzed, competes with HMG-CoA for HMG-CoA reductase . This interaction inhibits the conversion of HMG-CoA to mevalonate, an early rate-limiting step in cholesterol biosynthesis . The action of Simvastatin is primarily in the liver, where decreased hepatic cholesterol concentrations stimulate the upregulation of low-density lipoprotein (LDL) receptors, leading to increased uptake of LDL from the blood .
Biochemical Pathways
The inhibition of HMG-CoA reductase by 2’-Ethyl Simvastatin affects the mevalonate pathway , which is involved in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) . Some effects of Simvastatin in proteostasis lead to reduced levels of amyloid beta, a key contributor to Alzheimer’s Disease .
Pharmacokinetics
This metabolism influences the drug’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and consequently, its bioavailability .
Result of Action
The molecular and cellular effects of 2’-Ethyl Simvastatin’s action include a reduction in intracellular cholesterol, which induces the expression of the low-density lipoprotein receptor (LDLR) and increases the uptake of LDL from the blood . This results in a concomitant decrease in plasma concentrations of LDL-cholesterol (LDL-C) .
Action Environment
Environmental factors, particularly the gut microbiota, can influence the action of 2’-Ethyl Simvastatin. The complex interplay of gut microbiota with bile acids may have significant repercussions on drug pharmacokinetics . For instance, increased plasma concentration of Simvastatin positively correlates with higher levels of several secondary bile acids . Furthermore, the presence of certain environmental pollutants can also affect the efficacy and stability of Simvastatin .
Biochemical Analysis
Biochemical Properties
2’-Ethyl Simvastatin, like other statins, competitively inhibits the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a crucial step in cholesterol biosynthesis . By inhibiting this enzyme, 2’-Ethyl Simvastatin reduces the synthesis of cholesterol and other compounds involved in lipid metabolism and transport .
Cellular Effects
2’-Ethyl Simvastatin has significant effects on various types of cells and cellular processes. It primarily acts in the liver, where decreased hepatic cholesterol concentrations stimulate the upregulation of low-density lipoprotein (LDL) receptors, thereby increasing LDL uptake and reducing plasma LDL concentrations . In addition, it has been shown to increase the intracellular content of lipid droplets in both non-malignant and cancer cells .
Molecular Mechanism
The molecular mechanism of action of 2’-Ethyl Simvastatin involves binding to HMG-CoA reductase and inhibiting its activity . This prevents the conversion of HMG-CoA to mevalonic acid, thereby disrupting the mevalonate pathway and reducing the synthesis of cholesterol and other lipids .
Temporal Effects in Laboratory Settings
Over time, the effects of 2’-Ethyl Simvastatin can change. For example, long-term exposure to statins was associated with a statistically significant increase in the risk of new onset type 2 diabetes in all statin subtypes explored .
Dosage Effects in Animal Models
The effects of 2’-Ethyl Simvastatin can vary with different dosages in animal models. For instance, a study showed that treatment with simvastatin in an animal model of acute airway inflammation led to a noticeable inhibition of airway inflammation, airway mucus production, and lung eosinophilia .
Metabolic Pathways
2’-Ethyl Simvastatin is involved in the mevalonate pathway, a crucial metabolic pathway for the synthesis of cholesterol and other lipids . It interacts with the enzyme HMG-CoA reductase, which is a key enzyme in this pathway .
Transport and Distribution
2’-Ethyl Simvastatin is transported into bacteria cells leading to a drug bioaccumulation over time, which was augmented upon addition of bile acids after 24 hours . This suggests that 2’-Ethyl Simvastatin may be actively imported into and exported out of the cells via bacterial transporters .
Subcellular Localization
The subcellular localization of 2’-Ethyl Simvastatin is primarily in the liver, where it exerts its effects on cholesterol synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Ethyl Simvastatin involves several steps, starting from the fermentation product of Aspergillus terreus. The key intermediate, monacolin J, is obtained through the hydrolysis of lovastatin. This intermediate is then subjected to acylation using ethyl groups to form 2’-Ethyl Simvastatin .
Industrial Production Methods: Industrial production of 2’-Ethyl Simvastatin typically employs whole-cell biocatalysis. This method uses genetically engineered Escherichia coli strains that overexpress specific acyltransferases. The process is highly efficient and can achieve over 99% conversion of monacolin J to 2’-Ethyl Simvastatin without the need for chemical protection steps .
Chemical Reactions Analysis
Types of Reactions: 2’-Ethyl Simvastatin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 2’-Ethyl Simvastatin, which can have different pharmacological properties .
Scientific Research Applications
2’-Ethyl Simvastatin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the inhibition of hydroxymethylglutaryl-coenzyme A reductase.
Biology: Employed in cellular studies to understand its effects on cholesterol biosynthesis.
Medicine: Investigated for its potential to lower cholesterol levels and reduce the risk of cardiovascular diseases.
Industry: Used in the development of new lipid-lowering drugs and formulations
Comparison with Similar Compounds
Simvastatin: The parent compound, used widely for lowering cholesterol levels.
Atorvastatin: Another statin with a similar mechanism of action but different pharmacokinetic properties.
Rosuvastatin: Known for its high potency and longer half-life compared to other statins
Uniqueness of 2’-Ethyl Simvastatin: 2’-Ethyl Simvastatin is unique due to its specific ethyl substitution, which can enhance its pharmacological properties and potentially reduce side effects compared to other statins .
Properties
IUPAC Name |
[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2-methylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O5/c1-13(2)23(26)28-20-10-14(3)9-16-6-5-15(4)19(22(16)20)8-7-18-11-17(24)12-21(25)27-18/h5-6,9,13-15,17-20,22,24H,7-8,10-12H2,1-4H3/t14-,15-,17+,18+,19-,20-,22-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXWSYMXRPCCCZ-INTXDZFKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)OC(=O)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@@H]2[C@H]([C@H](C=CC2=C1)C)CC[C@@H]3C[C@H](CC(=O)O3)O)OC(=O)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.